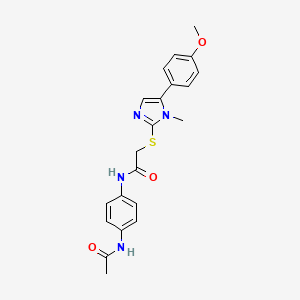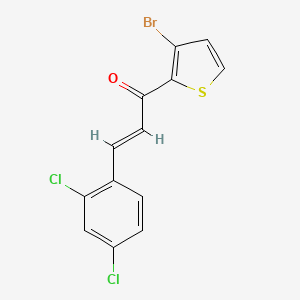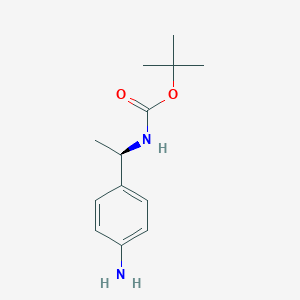![molecular formula C14H19N3O3 B2849923 1-methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921497-65-6](/img/structure/B2849923.png)
1-methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrido[2,3-d]pyrimidines can be synthesized through various methods . For example, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “1-methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would include additional functional groups attached to this basic structure.Wissenschaftliche Forschungsanwendungen
Antiproliferative Applications
F2094-1342: has been identified as a compound with potential antiproliferative properties. This application is crucial in the field of cancer research, where controlling the rapid division of cells is a primary goal. The compound’s ability to inhibit cell growth could be harnessed to develop new cancer therapies, particularly targeting tumors that exhibit resistance to current treatments .
Antimicrobial Activity
The pyrido[2,3-d]pyrimidine derivatives have shown promising results as antimicrobial agents . F2094-1342 could be used to synthesize new drugs that combat bacterial and viral infections, especially in an era where antibiotic resistance is a growing concern. Research in this area could lead to the development of novel medications that are effective against multi-drug-resistant strains .
Anti-inflammatory and Analgesic Effects
Compounds like F2094-1342 have been associated with anti-inflammatory and analgesic effects. This suggests potential applications in developing treatments for chronic inflammatory diseases such as arthritis, as well as pain management solutions. The compound’s mechanism of action could provide insights into new pathways for reducing inflammation and pain sensation .
Hypotensive Properties
The hypotensive properties of pyrido[2,3-d]pyrimidine derivatives indicate that F2094-1342 could be explored for its potential use in managing high blood pressure . Scientific research in this field could lead to alternative treatments for hypertension, which is a major risk factor for cardiovascular diseases .
Antihistamine Effects
F2094-1342 may also serve as a lead compound for the development of new antihistamines . These are important in treating allergic reactions and conditions such as hay fever, urticaria, and certain types of dermatitis. The compound’s structure could be modified to enhance efficacy and reduce side effects commonly associated with antihistamines .
PI3K Inhibition for Cancer Therapy
Derivatives of pyrido[2,3-d]pyrimidine, like F2094-1342, have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) , which is involved in cell growth and survival. Inhibiting PI3K is a therapeutic strategy in cancer treatment, as it can induce apoptosis in cancer cells and inhibit tumor growth. Research into F2094-1342’s role as a PI3K inhibitor could contribute to the development of targeted cancer therapies .
Wirkmechanismus
The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on the specific compound and its functional groups . They can act on different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-4-8-17-13(18)11-10(20-9-5-2)6-7-15-12(11)16(3)14(17)19/h6-7H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYGBNPDSZNABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CN=C2N(C1=O)C)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2849840.png)

![6'-amino-3'-butyl-2-oxo-1-propyl-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2849842.png)



![2-Amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2849847.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2849850.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849853.png)
![4-chloro-N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849855.png)
![3,4-dimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide](/img/structure/B2849859.png)

![N-[[2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2849863.png)